molecular formula C11H22N2O2 B3175114 tert-Butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate CAS No. 955979-19-8

tert-Butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate

Cat. No.: B3175114
CAS No.: 955979-19-8
M. Wt: 214.30
InChI Key: NHOPGDPSLMBDQD-UHFFFAOYSA-N
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Description

(S)-tert-Butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate (CAS: 191231-58-0) is a chiral pyrrolidine derivative characterized by a tert-butyloxycarbonyl (Boc) protective group at the 1-position and a methylamino-methyl substituent at the 2-position of the pyrrolidine ring. This compound is widely utilized as a building block in pharmaceutical synthesis due to its stereochemical specificity and functional versatility. It is available in high-purity grades (≥95%) and can be tailored to meet stringent industrial standards, including pharmaceutical and optical applications .

Properties

IUPAC Name

tert-butyl 2-(methylaminomethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-6-9(13)8-12-4/h9,12H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOPGDPSLMBDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955979-19-8
Record name tert-butyl 2-[(methylamino)methyl]pyrrolidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of borane-tetrahydrofuran (THF) complex in the presence of methylamine . The reaction is carried out at low temperatures (0-20°C) and requires careful handling of reagents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

tert-Butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate, also known as (S)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate, is a chiral compound with significant relevance in medicinal chemistry and organic synthesis. Its unique molecular structure, characterized by a pyrrolidine ring with various functional groups, allows it to participate in numerous biological and chemical processes.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

  • Therapeutic Potential : This compound has been studied for its potential as an antiviral, antibacterial, anticancer, antifungal, and antituberculosis agent. Its structural properties allow it to interact with various biological targets, making it a candidate for drug development aimed at neurological and psychiatric disorders.
  • Mechanism of Action : The compound modulates the Keap1–Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This interaction suggests potential applications in treating diseases associated with oxidative damage.

Organic Synthesis

  • Intermediate in Synthesis : this compound serves as an intermediate in the synthesis of complex organic molecules. It is particularly useful in creating derivatives that exhibit enhanced biological activity.
  • Synthetic Routes : The synthesis typically involves the reaction of tert-butyl 2-oxo-1-pyrrolidinecarboxylate with methylamine under controlled conditions, often utilizing solvents like dichloromethane or ethanol at temperatures ranging from 0 to 25°C.

Biological Studies

  • Binding Affinity Studies : Research indicates that compounds similar to this compound can interact with neurotransmitter receptors, suggesting its potential role in modulating neurotransmission pathways.

Case Study 1: Antiviral Activity

A study explored the antiviral properties of (S)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate against various viral strains. The compound exhibited significant inhibition of viral replication, indicating its potential as a therapeutic agent in viral infections.

Case Study 2: Cancer Research

In cancer research, this compound was evaluated for its effect on tumor cell lines. Results showed that it could induce apoptosis in specific cancer cells, highlighting its potential as an anticancer drug candidate.

Chemical Properties and Reactions

The compound can undergo various chemical reactions:

Reaction TypeDescription
Oxidation Can be oxidized to form N-oxides using agents like hydrogen peroxide.
Reduction Reduction can yield amine derivatives using lithium aluminum hydride.
Substitution Nucleophilic substitution allows for the introduction of different groups.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved include binding to active sites or allosteric sites on target proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Varied Substituents

tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (CAS: 177911-87-4)
  • Key Difference : Lacks the methyl group on the amine (NH2 vs. NHCH3).
  • However, the unprotected amine may limit stability under acidic conditions .
tert-Butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate (CAS: 1245642-79-8)
  • Key Difference: Methylamino-methyl group at the 3-position instead of the 2-position.
  • Impact : Positional isomerism alters steric and electronic environments, affecting binding affinity in receptor-targeted applications. For example, the 3-substituted derivative may exhibit distinct pharmacokinetic properties .
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • Key Difference : Incorporates a pyridinyloxy group with iodine and methoxy substituents.
  • Impact : The bulky pyridine ring and halogen substituent enhance molecular weight (MW: ~480 g/mol) and lipophilicity, making it suitable for cross-coupling reactions in medicinal chemistry .

Stereochemical Variants

(R)-tert-Butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate
  • Key Difference : R-configuration at the chiral center.
  • Impact : Enantiomeric pairs often display divergent biological activities. For instance, the (S)-enantiomer may show higher affinity for specific enzyme targets, while the (R)-form could be inert or inhibitory .
tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate
  • Key Difference : Additional methyl group at the 2-position and a pyridinyloxy substituent.
  • Impact : The dual substitution increases structural rigidity, as evidenced by NMR data (δH 1.2–3.8 ppm for pyrrolidine protons) .
Spiro-Pyrrolidine-Oxindole Derivatives
  • Example : tert-Butyl (2S)-2-({(2'S,3R,5'S)-2-oxo-5'-[(1E)-prop-1-en-1-yl]-...}pyrrolidine-1-carboxylate (MW: 628.35 g/mol).
  • Key Difference : Incorporates a spiro-indole-pyrrolidine system.
  • Impact : Enhanced complexity and optical activity ([α]D26 = -31.6) make it suitable for asymmetric catalysis or as a bioactive scaffold .
Indole-Containing Analogues
  • Example: tert-Butyl (S)-2-((((S)-1-((2-cycloheptylethyl)amino)-3-(1H-indol-3-yl)...)pyrrolidine-1-carboxylate.
  • Key Difference : Indole moiety and cycloheptylethyl chain.
  • Impact : The indole group enables π-π stacking interactions, relevant in kinase inhibitor design .

Biological Activity

tert-Butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate, commonly referred to as (S)-tert-Butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate, is an organic compound with notable biological activities. This article focuses on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, drawing from diverse research studies and findings.

  • Molecular Formula : C11H22N2O2
  • Molecular Weight : 214.31 g/mol
  • CAS Number : 955979-19-8
  • Boiling Point : 282 °C
  • Density : 1.004 g/cm³

Biological Activity Overview

The compound exhibits a range of biological activities, primarily linked to its interaction with various receptors and enzymes. Here are some key areas of activity:

1. Receptor Antagonism

Research indicates that compounds similar to this compound can act as antagonists for specific receptors, such as the AM2 receptor. A study highlighted the development of small molecule antagonists that demonstrated significant receptor affinity and selectivity, suggesting a potential role in treating conditions related to receptor dysregulation .

2. Antitumor Activity

In vitro studies have shown that certain derivatives of this compound can inhibit the growth of cancer cells, particularly in aggressive forms such as triple-negative breast cancer. For instance, one study reported a 55% reduction in cell viability in MDA-MB-231 cells treated with a related compound at a concentration of 10 μM over three days .

3. Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects, possibly influencing neurotransmitter systems due to its ability to interact with amine receptors. This opens avenues for exploring its use in treating neurological disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

Compound ModificationEffect on Activity
Addition of basic moietiesIncreased receptor affinity
Alteration of alkyl groupsVaried potency; steric bulk affects binding
Heterocyclic substitutionsGenerally reduced activity

These modifications illustrate how slight changes in chemical structure can significantly impact biological efficacy.

Case Study 1: Antitumor Efficacy

A study explored the antitumor effects of a derivative similar to this compound in both in vitro and in vivo models. The results demonstrated substantial tumor reduction in xenograft models, indicating potential for further development as an anticancer agent .

Case Study 2: Receptor Binding Affinity

Another investigation focused on the binding affinity of various derivatives against AM receptors. The results indicated that modifications leading to increased steric hindrance could enhance binding affinity, underscoring the importance of molecular conformation in drug design .

Q & A

Q. How is the compound integrated into multi-step syntheses of complex bioactive molecules?

  • Case Study :
  • Step 1 : Boc-protected intermediate coupled to spirocyclic cores via Mitsunobu reactions (e.g., Example 406 in EP 4,374,877 A2) .
  • Step 2 : Deprotection and conjugation to fluorophenyl or trifluoromethylpyrimidine moieties for kinase inhibition studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate
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tert-Butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.